molecular formula C19H17N3O5 B6339774 Ethyl 3-((N-(aza(2-oxoindolin-3-ylidene)methyl)carbamoyl)methoxy)benzoate CAS No. 1024563-26-5

Ethyl 3-((N-(aza(2-oxoindolin-3-ylidene)methyl)carbamoyl)methoxy)benzoate

Cat. No.: B6339774
CAS No.: 1024563-26-5
M. Wt: 367.4 g/mol
InChI Key: VMPPTXNGLIKSTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-((N-(aza(2-oxoindolin-3-ylidene)methyl)carbamoyl)methoxy)benzoate is a complex organic compound that features an indole derivative. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, holds promise for various scientific research applications.

Preparation Methods

The synthesis of Ethyl 3-((N-(aza(2-oxoindolin-3-ylidene)methyl)carbamoyl)methoxy)benzoate involves several steps. One common method includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The reaction conditions typically involve refluxing in methanol with methanesulfonic acid as a catalyst . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Ethyl 3-((N-(aza(2-oxoindolin-3-ylidene)methyl)carbamoyl)methoxy)benzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced indole derivatives.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.

Scientific Research Applications

Ethyl 3-((N-(aza(2-oxoindolin-3-ylidene)methyl)carbamoyl)methoxy)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 3-((N-(aza(2-oxoindolin-3-ylidene)methyl)carbamoyl)methoxy)benzoate involves its interaction with various molecular targets. The indole ring can bind to multiple receptors, influencing biological pathways. For example, it may inhibit enzymes or modulate receptor activity, leading to its observed biological effects .

Comparison with Similar Compounds

Ethyl 3-((N-(aza(2-oxoindolin-3-ylidene)methyl)carbamoyl)methoxy)benzoate can be compared with other indole derivatives such as:

This compound’s unique structure, featuring an ethyl ester and a benzoate group, distinguishes it from other indole derivatives, providing it with unique chemical and biological properties .

Properties

IUPAC Name

ethyl 3-[2-[(2-hydroxy-1H-indol-3-yl)diazenyl]-2-oxoethoxy]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O5/c1-2-26-19(25)12-6-5-7-13(10-12)27-11-16(23)21-22-17-14-8-3-4-9-15(14)20-18(17)24/h3-10,20,24H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMPPTXNGLIKSTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)OCC(=O)N=NC2=C(NC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.